N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Description

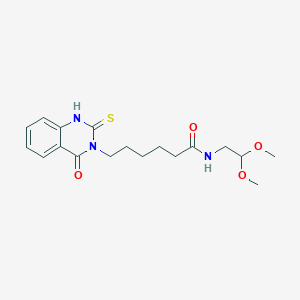

The compound N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide features a tetrahydroquinazolinone core modified with a sulfanylidene group at position 2 and a hexanamide chain substituted with a dimethoxyethyl moiety.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-24-16(25-2)12-19-15(22)10-4-3-7-11-21-17(23)13-8-5-6-9-14(13)20-18(21)26/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,19,22)(H,20,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHYMTRFWMKKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 2,2-dimethoxyethanol and 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline. The reaction conditions usually require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and condensation reactions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tetrahydroquinazolinone Derivatives

Compound 4c (N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide) :

- Structural Differences :

- The target compound has a sulfanylidene group (C=S) at position 2, while 4c retains a carbonyl (C=O) at position 2.

- Substituents: 4c features a 4′-methoxybenzenesulfonamide group, whereas the target compound has a hexanamide chain with a dimethoxyethyl terminal.

- Synthesis: 4c is synthesized via condensation of 3,4-dihydro-3-methyl-2(1H)-quinazolinone with p-toluenesulfonamide, yielding 57% after purification . The target compound’s synthesis likely involves S-alkylation or nucleophilic substitution, akin to methods for 1,2,4-triazole-thiones (e.g., treatment with α-halogenated ketones in basic media) .

- Spectroscopic Data: IR spectra of tetrahydroquinazolinones typically show νC=O at ~1660–1680 cm⁻¹ (absent in sulfanylidene derivatives) and νNH at 3150–3400 cm⁻¹ .

Sulfanylidene-Containing Compounds

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS 763114-88-1) :

- Structural Similarities :

- Both compounds share a 4-oxo-3,4-dihydroquinazolinyl backbone.

- The sulfanyl (-S-) group is present in both, though the target compound’s sulfanylidene (C=S) differs from the acetamide-linked sulfanyl group in CAS 763114-88-1.

- Molecular Properties :

- CAS 763114-88-1 has a higher molecular weight (464.0 g/mol) due to aromatic substituents (e.g., 4-chlorophenyl), compared to the target compound’s aliphatic hexanamide chain.

Triazole and Thione Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :

- Tautomerism :

Data Tables

Table 1: Structural and Spectral Comparison

Table 2: Molecular Properties

*Estimated based on structural analogy.

Research Findings and Implications

- Sulfanylidene vs.

- Solubility : The dimethoxyethyl group in the target compound likely improves aqueous solubility relative to aromatic sulfonamide derivatives (e.g., 4c) .

- Synthetic Flexibility : Methods for S-alkylation (as in triazole-thiones ) could be adapted for modifying the target compound’s hexanamide chain.

Biological Activity

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinazoline core substituted with a dimethoxyethyl group and a sulfanylidene moiety. This unique structure is hypothesized to contribute to its biological activity.

Structural Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O5S |

| Molecular Weight | 365.42 g/mol |

| IUPAC Name | This compound |

| SMILES | COCCN(C(=O)C1=C(NC(=O)C(=S)N1)C(=O)C(C(COC)OC)=O)C1=S |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Core: Utilizing starting materials like anthranilic acid and appropriate reagents.

- Thionation Reaction: Introducing the sulfanylidene group using Lawesson's reagent under controlled conditions.

- Alkylation: Attaching the dimethoxyethyl side chain via base-catalyzed reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Bcl-2 and Bcl-xL: Compounds with similar structures have shown low nanomolar IC50 values against small-cell lung cancer cell lines by inducing apoptosis through Bcl family protein inhibition .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction: By inhibiting anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest: Potentially influencing cell cycle regulators leading to G1/S phase arrest.

- Enzyme Inhibition: Targeting specific enzymes involved in cancer proliferation pathways.

Study 1: In Vitro Analysis

A study conducted on a series of quinazoline derivatives demonstrated that compounds with similar structural motifs effectively inhibited cancer cell proliferation in vitro. The compound exhibited an IC50 value in the low nanomolar range against several cancer cell lines.

Study 2: In Vivo Efficacy

Preclinical trials involving animal models showed that administration of the compound led to significant tumor reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumor tissues.

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

Synthesis can be approached via intermolecular condensation reactions involving thiourea derivatives and functionalized hexanamide precursors. Key steps include:

- Thiazolidinone ring formation : Reacting 2-sulfanylidene-tetrahydroquinazolinone intermediates with activated carbonyl groups under basic conditions (e.g., K₂CO₃ in ethanol) to form the core structure .

- Hexanamide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the dimethoxyethyl group to the hexanamide chain .

- Yield optimization : Employ design of experiments (DoE) to assess variables like solvent polarity, temperature, and stoichiometry. Ethanol or DMF at reflux (80–100°C) typically provides optimal results .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Key considerations:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure solution : SHELXD for phase problem resolution, followed by SHELXL for refinement with anisotropic displacement parameters for non-H atoms .

- Validation : Cross-check with CCDC databases to confirm bond lengths/angles and avoid overfitting .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or AI-driven tools) predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like TACE (TNF-α converting enzyme) or kinases, given the quinazolinone moiety’s role in anticancer activity .

- AI-driven parameter optimization : Train neural networks on existing kinetic data to predict reaction pathways or optimize solvent systems for synthesis .

- Free energy calculations : Apply MM/PBSA or MM/GBSA methods to estimate binding affinities, focusing on the sulfanylidene group’s hydrogen-bonding potential .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

- Dose-response analysis : Perform MTT assays across multiple cell lines (e.g., MDA-MB-231 for cancer, E. coli for antibacterial) to establish IC₅₀/EC₅₀ values under standardized conditions .

- Mechanistic studies : Use fluorescent probes (e.g., ROS indicators) to differentiate between oxidative stress-mediated antibacterial activity and apoptosis-driven anticancer effects .

- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenoxy vs. trifluoromethylphenoxy substitutions) to isolate pharmacophore contributions .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Degradation profiling : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS analysis to identify hydrolysis products (e.g., cleavage at the amide bond) .

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation, with NADPH cofactors and UPLC-MS/MS quantification .

Methodological Challenges and Solutions

Q. What experimental designs mitigate issues in isolating pure enantiomers of this compound?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for enantiomer separation .

- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during hexanamide chain assembly to control stereochemistry .

Q. How can membrane permeability be assessed for drug-delivery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.